molecular formula C5H6FN3O2S B597516 5-Fluoropyridine-3-sulfonohydrazide CAS No. 1248153-94-7

5-Fluoropyridine-3-sulfonohydrazide

Cat. No.: B597516
CAS No.: 1248153-94-7
M. Wt: 191.18
InChI Key: LMQWKQVLCSNCKX-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-sulfonohydrazide is a fluorinated pyridine derivative that features a sulfonohydrazide group at the 3-position This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and sulfonohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyridine-3-sulfonohydrazide typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a sulfonohydrazide group. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with a fluorinating agent, followed by sulfonation and subsequent hydrazide formation. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification processes, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropyridine-3-sulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Major Products

Scientific Research Applications

5-Fluoropyridine-3-sulfonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-3-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, while the sulfonohydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridine-2-sulfonohydrazide
  • 5-Fluoropyridine-4-sulfonohydrazide
  • 3-Fluoropyridine-2-sulfonohydrazide

Uniqueness

5-Fluoropyridine-3-sulfonohydrazide is unique due to the specific positioning of the fluorine and sulfonohydrazide groups, which confer distinct reactivity and biological activity compared to its isomers. This positional specificity can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

5-fluoropyridine-3-sulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O2S/c6-4-1-5(3-8-2-4)12(10,11)9-7/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQWKQVLCSNCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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